molecular formula C9H17NO B1599174 1-Aminooctahydro-1H-inden-2-ol CAS No. 62210-18-8

1-Aminooctahydro-1H-inden-2-ol

Cat. No. B1599174
CAS RN: 62210-18-8
M. Wt: 155.24 g/mol
InChI Key: WLWLJSCPMJUGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminooctahydro-1H-inden-2-ol, also known as tetrahydroharmine, is a naturally occurring alkaloid found in several plant species, including Banisteriopsis caapi and Peganum harmala. It is a member of the beta-carboline family of compounds and has been studied for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 1-Aminooctahydro-1H-inden-2-ol involves its inhibition of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin and dopamine in the brain. This increase in neurotransmitter levels has been associated with improvements in mood, cognition, and motor function.

Biochemical And Physiological Effects

In addition to its effects on neurotransmitter levels, 1-Aminooctahydro-1H-inden-2-ol has been shown to have antioxidant and anti-inflammatory properties. It has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Aminooctahydro-1H-inden-2-ol in lab experiments is its selectivity for MAO-A, which allows for targeted modulation of neurotransmitter levels. However, its relatively low potency compared to other MAO inhibitors may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-Aminooctahydro-1H-inden-2-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further investigation into its antioxidant and anti-inflammatory properties may reveal additional therapeutic applications. Finally, the development of more potent and selective MAO-A inhibitors based on the structure of 1-Aminooctahydro-1H-inden-2-ol may lead to the discovery of new treatments for a variety of neurological disorders.

Scientific Research Applications

1-Aminooctahydro-1H-inden-2-ol has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. It has been shown to act as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine.

properties

IUPAC Name

1-amino-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWLJSCPMJUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400692
Record name 1-Aminooctahydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminooctahydro-1H-inden-2-ol

CAS RN

62210-18-8
Record name 1-Aminooctahydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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